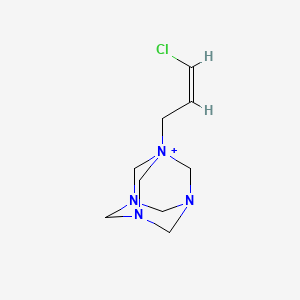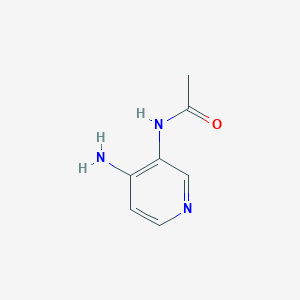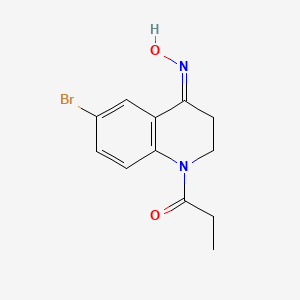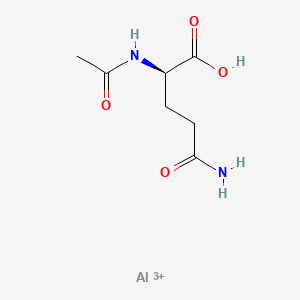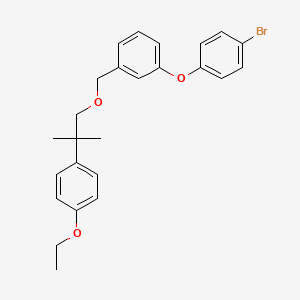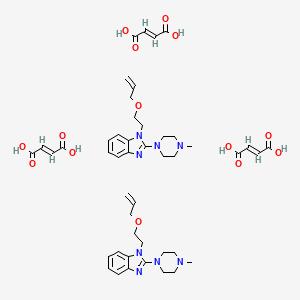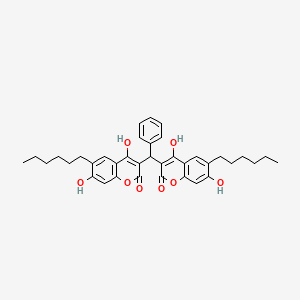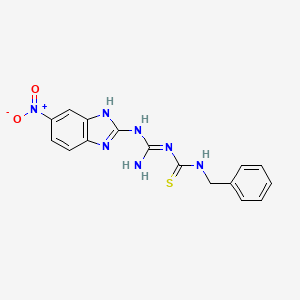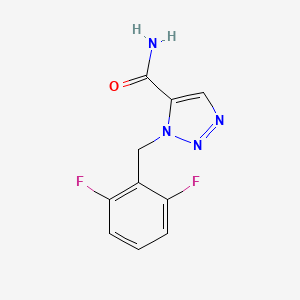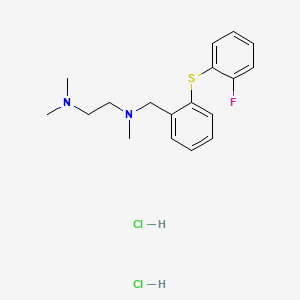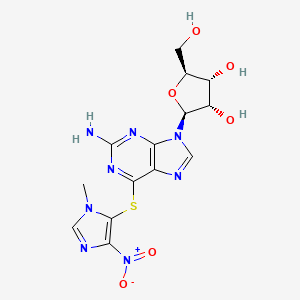
Kka9W8egk5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine (Kka9W8egk5) is a chemical substance with the molecular formula C14H16N8O6S and a molecular weight of 424.392 . It is characterized by its unique structure, which includes a thioguanosine moiety linked to a nitroimidazole group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine typically involves the following steps:
Formation of the Nitroimidazole Group: The nitroimidazole group is synthesized through nitration of imidazole derivatives.
Thioether Formation: The thioguanosine moiety is introduced via a thioether linkage, which involves the reaction of a thiol group with a halogenated guanosine derivative.
Coupling Reaction: The final step involves coupling the nitroimidazole group with the thioguanosine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thioguanosine moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Thioguanosines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine involves:
Molecular Targets: The compound targets specific enzymes and nucleic acids.
Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Azathioprine: A related thiopurine derivative with immunosuppressive properties.
6-Mercaptopurine: Another thiopurine used in the treatment of leukemia.
Uniqueness
6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiopurine derivatives .
Propiedades
Número CAS |
3384-61-0 |
|---|---|
Fórmula molecular |
C14H16N8O6S |
Peso molecular |
424.39 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S)-2-[2-amino-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H16N8O6S/c1-20-3-17-10(22(26)27)13(20)29-11-6-9(18-14(15)19-11)21(4-16-6)12-8(25)7(24)5(2-23)28-12/h3-5,7-8,12,23-25H,2H2,1H3,(H2,15,18,19)/t5-,7-,8-,12-/m0/s1 |
Clave InChI |
WJPLSTABBCGIQS-GVTXSBRZSA-N |
SMILES isomérico |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3[C@@H]4[C@H]([C@H]([C@@H](O4)CO)O)O)N)[N+](=O)[O-] |
SMILES canónico |
CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


